2-(2-chlorophenyl)-5-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-Chlorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a chlorophenyl group and a nitro group attached to the isoindole ring system. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:
Nitration: The starting material, 2-chlorobenzaldehyde, undergoes nitration to introduce the nitro group at the desired position.
Cyclization: The nitrated intermediate is then subjected to cyclization reactions to form the isoindole ring system.
Oxidation: The final step involves the oxidation of the intermediate to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidized Derivatives: Various oxidized forms of the compound.
Amino Derivatives: Products formed by the reduction of the nitro group.
Substituted Isoindoles: Compounds with different substituents on the chlorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-5-nitro-1H-isoindole: A similar compound with a different substitution pattern.
2-(2-Chlorophenyl)-5-nitro-3H-isoindole: Another isoindole derivative with a different ring structure.
Uniqueness: 2-(2-Chlorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and nitro groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H7ClN2O4 |
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Molecular Weight |
302.67 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C14H7ClN2O4/c15-11-3-1-2-4-12(11)16-13(18)9-6-5-8(17(20)21)7-10(9)14(16)19/h1-7H |
InChI Key |
SCSQSQWEZRSGTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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